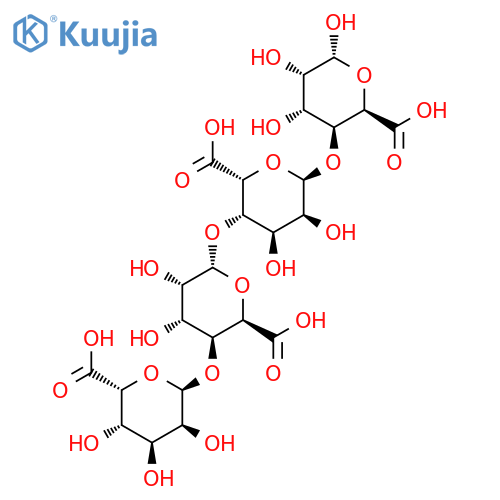Cas no 149511-37-5 (L-Tetraguluronic acid)

L-Tetraguluronic acid structure
商品名:L-Tetraguluronic acid
L-Tetraguluronic acid 化学的及び物理的性質
名前と識別子
-
- alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-D-GalpA
- GalA4
- Galacturontetrose
- tetra(D-galactosiduronic) acid
- Tetragalacturonic acid
- L-Tetraguluronic acid
- MS-31238
- DA-55051
- G18098
- L-Tetraguluronic acid tetrasodium salt
- CS-0135301
- (2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 149511-37-5
- HY-N7701B
- AKOS040756861
-
- インチ: 1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,21+,22+,23+,24+/m0/s1
- InChIKey: GOIKIOHGMNUNBL-SNEZEHMFSA-N
- ほほえんだ: O([C@H]1[C@H]([C@H]([C@@H]([C@H](C(=O)O)O1)O[C@H]1[C@H]([C@H]([C@@H]([C@H](C(=O)O)O1)O)O)O)O)O)[C@@H]1[C@H](C(=O)O)O[C@H]([C@H]([C@H]1O)O)O[C@@H]1[C@H](C(=O)O)O[C@H]([C@H]([C@H]1O)O)O
計算された属性
- せいみつぶんしりょう: 722.13891657g/mol
- どういたいしつりょう: 722.13891657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 14
- 水素結合受容体数: 25
- 重原子数: 49
- 回転可能化学結合数: 10
- 複雑さ: 1220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 20
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -8
- トポロジー分子極性表面積: 416Ų
L-Tetraguluronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0135301-5mg |
L-Tetraguluronic acid |
149511-37-5 | ≥98.0% | 5mg |
$250.0 | 2022-04-27 | |
| MedChemExpress | HY-N7701B-5mg |
L-Tetraguluronic acid |
149511-37-5 | 98.3% | 5mg |
¥1700 | 2024-07-21 | |
| 1PlusChem | 1P01V6JG-5mg |
L-tetraguluronic acid tetrasodium salt |
149511-37-5 | 98% | 5mg |
$224.00 | 2024-06-20 | |
| Ambeed | A1365759-5mg |
L-Tetraguluronic acid |
149511-37-5 | 98% | 5mg |
$385.0 | 2024-04-23 |
L-Tetraguluronic acid 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
149511-37-5 (L-Tetraguluronic acid) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:149511-37-5)L-Tetraguluronic acid

清らかである:99%
はかる:5mg
価格 ($):346.0